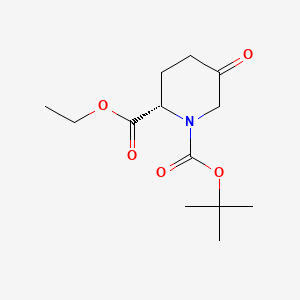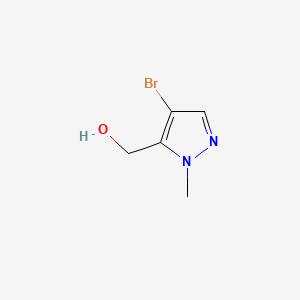
(4-溴-1-甲基-1H-吡唑-5-基)甲醇
描述
“(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” is a chemical compound that has been used in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrazole derivatives like “(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” has been a topic of interest for many researchers due to their pharmacological potential . A synthetic protocol involving stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst has been noted .Molecular Structure Analysis
The molecular structure of “(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” has been analyzed through spectroscopic, thermal, and X-ray crystallographic analyses . The compound has a molecular weight of 191.03 g/mol .Physical and Chemical Properties Analysis
“(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol” is a pale-yellow to yellow-brown sticky oil to solid . It has a molecular weight of 191.03 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .科学研究应用
利什曼病活性
利什曼病是由通过白蛉叮咬传播的利什曼原虫引起的,影响着全球数百万人。最近的研究发现,吡唑衍生物是潜在的抗利什曼病药物。在一项研究中,肼偶联吡唑(包括化合物 13)对利什曼原虫埃塞俄比亚临床分离株显示出优异的抗前鞭毛体活性。 化合物 13 的活性明显高于米替福新和两性霉素 B 葡甲胺等标准药物 .
抗疟疾特性
疟疾由感染疟原虫的蚊子传播,仍然是全球主要的公共卫生问题。相同的肼偶联吡唑(化合物 14 和 15)也显示出对伯氏疟原虫有希望的抑制作用。 化合物 15 达到了 90.4% 的抑制率,突出了其作为抗疟疾药物的潜力 .
双吡唑合成起始原料
4-溴-1H-吡唑是合成 1,4'-双吡唑的宝贵起始原料。 这些化合物在医药化学和材料科学等各个领域都有应用 .
肝脏醇脱氢酶抑制剂
研究表明,4-溴-1H-吡唑可以作为肝脏醇脱氢酶的抑制剂。 这种特性可能对酒精代谢和相关研究有影响 .
抗菌和抗真菌活性
虽然该化合物本身没有直接研究,但相关的吡唑已证明具有抗菌和抗真菌特性。 进一步研究可以探索其在对抗微生物感染方面的潜力 .
配位化学
4-溴吡唑已被用于通过与二甲基-和二乙烯基-二氯化锡反应来制备固体六配位配合物。 这些配合物在配位化学和材料科学中都有应用 .
安全和危害
属性
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTQBUUGYXTAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725500 | |
| Record name | (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-83-7 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

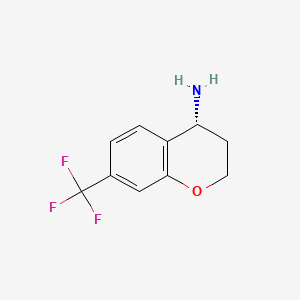
![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)
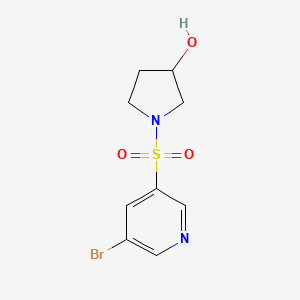

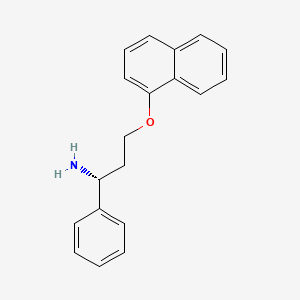
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)
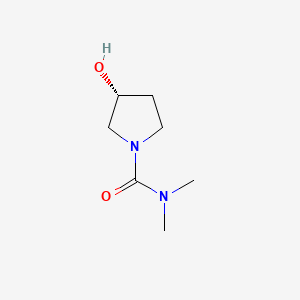
![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

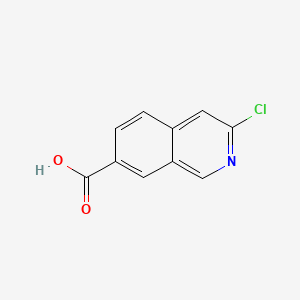
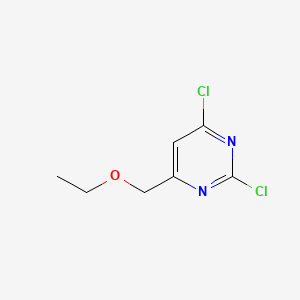
![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)
